2,2-Dimethyl-2'-methoxybutyrophenone
Description
2,2-Dimethyl-2'-methoxybutyrophenone is a substituted butyrophenone featuring a methoxy group at the 2'-position of the aromatic ring and two methyl groups at the 2-position of the ketone-bearing side chain. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler butyrophenones. Applications of such compounds often span pharmaceutical intermediates, agrochemicals, or specialty organic synthesis due to their stability and tunable reactivity.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXYUGGPQLXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642419 | |
| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-04-3 | |
| Record name | 1-(2-Methoxyphenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2’-methoxybutyrophenone typically involves the reaction of 2,2-dimethylbutyryl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-2’-methoxybutyrophenone can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Types of Reactions:
Oxidation: 2,2-Dimethyl-2’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as lithium aluminum hydride.
Substitution: The methoxy group in 2,2-Dimethyl-2’-methoxybutyrophenone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones or ethers.
Scientific Research Applications
2,2-Dimethyl-2’-methoxybutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2’-methoxybutyrophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Biological Activity
2,2-Dimethyl-2'-methoxybutyrophenone, with the molecular formula C12H16O2, is an organic compound belonging to the class of ketones. It is characterized by a methoxy group and two methyl groups attached to the butyrophenone backbone. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves Friedel-Crafts acylation using 2,2-dimethylbutyryl chloride and anisole in the presence of a Lewis acid catalyst like aluminum chloride. The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to alcohols.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2 |
| CAS Number | 898765-04-3 |
| Molecular Weight | 192.26 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in biological systems. It acts as an electrophile, participating in nucleophilic reactions that can lead to enzyme inhibition or activation. The compound may also modulate various cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. Its minimal inhibitory concentration (MIC) against various pathogens is currently under investigation .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of pro-inflammatory pathways .
- Potential Therapeutic Applications : Ongoing research is exploring its role as a precursor in drug development, particularly for conditions involving pain and inflammation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, its effect on cyclooxygenase (COX) enzymes suggests a potential role in pain management therapies.
- Animal Models : In animal models of inflammatory pain, the administration of this compound has led to significant reductions in pain scores compared to control groups, indicating its potential efficacy as an analgesic agent .
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2,2-Dimethylbutyrophenone | Lacks methoxy group | Reduced reactivity |
| 2-Methoxybutyrophenone | Lacks additional methyl groups | Altered steric properties |
| 2,2-Dimethyl-4’-methoxybutyrophenone | Methoxy group at a different position | Variability in reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
